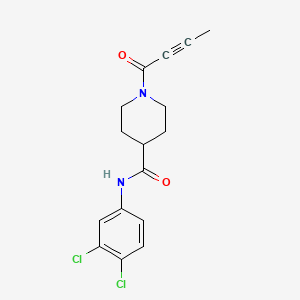
5,7-Dibromoquinolin-8-yl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dibromoquinolin-8-yl 4-methylbenzenesulfonate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by the presence of bromine atoms at the 5th and 7th positions of the quinoline ring, and a 4-methylbenzenesulfonate group attached to the 8th position of the quinoline ring.
Vorbereitungsmethoden
The synthesis of 5,7-Dibromoquinolin-8-yl 4-methylbenzenesulfonate typically involves the bromination of quinoline derivatives followed by sulfonation. The reaction conditions often include the use of bromine or bromine-containing reagents for the bromination step, and sulfonyl chlorides for the sulfonation step. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
5,7-Dibromoquinolin-8-yl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecular structures.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential biological activity, making it a candidate for further biological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or as a reagent in industrial processes.
Wirkmechanismus
The mechanism by which 5,7-Dibromoquinolin-8-yl 4-methylbenzenesulfonate exerts its effects involves interactions with specific molecular targets. The bromine atoms and the sulfonate group play crucial roles in these interactions, potentially affecting various biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
5,7-Dibromoquinolin-8-yl 4-methylbenzenesulfonate can be compared with other quinoline derivatives and sulfonate compounds. Similar compounds include:
5,7-Dibromoquinolin-8-ol: Lacks the sulfonate group, which may affect its reactivity and applications.
Quinolin-8-yl 4-methylbenzenesulfonate: Lacks the bromine atoms, which may influence its biological activity.
Other brominated quinoline derivatives: These compounds may have different substitution patterns, affecting their properties and uses.
This compound stands out due to its unique combination of bromine atoms and the sulfonate group, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2NO3S/c1-10-4-6-11(7-5-10)23(20,21)22-16-14(18)9-13(17)12-3-2-8-19-15(12)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICSCWPOLOJHNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-methoxyethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2878936.png)

![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2878939.png)





![2,6-dioxo-1-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2878951.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2878952.png)

![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)oxolane-3-carboxamide](/img/structure/B2878954.png)
![2-({[3-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL](/img/structure/B2878957.png)
![3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2878958.png)
